Descarboxy Tazobactam
Description
Properties
Molecular Formula |
C₉H₁₂N₄O₃S |
|---|---|
Molecular Weight |
256.28 |
Synonyms |
(5R)-3-((1H-1,2,3-Triazol-1-yl)methyl)-3-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one 4,4-Dioxide |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the key structural and functional differences between Tazobactam and Descarboxy Tazobactam?
- Methodological Answer : Structural differences can be identified via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to compare molecular weights and functional groups. Functional assays, such as beta-lactamase inhibition kinetics, should quantify efficacy differences. For example, the removal of a carboxyl group in this compound may alter binding affinity to penicillin-binding proteins or transporter interactions (e.g., OAT1/OAT3), as seen in Tazobactam studies . Experimental designs should control variables like pH and enzyme concentration to isolate structural impacts on activity .
Q. What analytical techniques are recommended for characterizing this compound in vitro?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides structural confirmation. Stability studies under simulated physiological conditions (e.g., 37°C, varying pH) should employ accelerated degradation protocols. Method validation must include specificity, linearity, and precision parameters per ICH guidelines. Cross-reference with Tazobactam’s known stability profiles to identify degradation pathways unique to this compound .
Q. How does this compound’s beta-lactamase inhibition efficacy compare to its parent compound?
- Methodological Answer : Conduct comparative enzyme inhibition assays using purified beta-lactamases (e.g., TEM-1, SHV-1). Measure IC50 values under standardized conditions (fixed substrate concentration, pH 7.4). Use spectrophotometric methods to monitor nitrocefin hydrolysis inhibition. Include positive controls (Tazobactam) and statistical analyses (e.g., ANOVA) to confirm significance. Consider synergistic studies with beta-lactam antibiotics to evaluate clinical relevance .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing this compound’s stability under varying physiological conditions?
- Methodological Answer : Design multi-factorial experiments to test stability across pH (2.0–8.0), temperatures (4°C–40°C), and biological matrices (plasma, urine). Use stability-indicating assays (e.g., HPLC) to track degradation products. Incorporate kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Replicate trials to account for inter-experimental variability, and validate findings using in silico tools like molecular dynamics simulations .
Q. How can researchers resolve contradictions in data regarding this compound’s pharmacokinetic parameters across different studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate assumptions via crossover studies in controlled settings. Address methodological discrepancies (e.g., sampling timepoints, bioanalytical techniques) through standardized protocols, as emphasized in FINER criteria for rigorous research design .
Q. What methodologies are employed to evaluate the synergistic effects of this compound with novel beta-lactam antibiotics against multidrug-resistant pathogens?
- Methodological Answer : Use checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5 indicates synergy). Test against ESBL-producing and carbapenem-resistant Enterobacteriaceae. Include fractional inhibitory concentration (FIC) calculations and pharmacodynamic modeling (e.g., %T > MIC). Combine in vitro data with in vivo efficacy studies in neutropenic murine models, ensuring alignment with clinical trial frameworks for combination therapies .
Methodological Frameworks for Research Design
- Data Analysis : Prioritize raw data transparency; append large datasets while highlighting processed results in the main text .
- Avoiding Bias : Use blinded sample analysis and randomized treatment groups to minimize observer bias. Predefine exclusion criteria to maintain reproducibility .
- Literature Integration : Systematically map existing gaps using tools like PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses. Cross-reference with clinical trial registries to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
